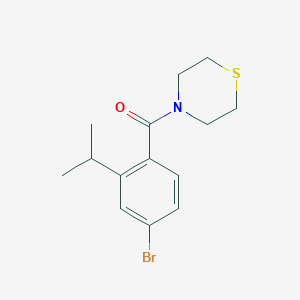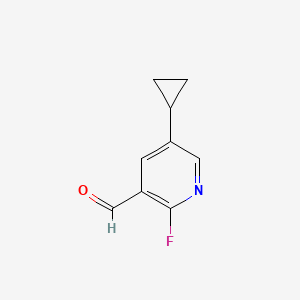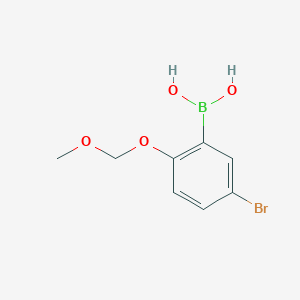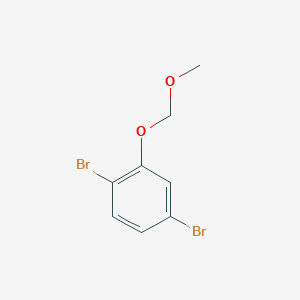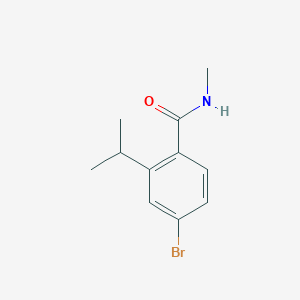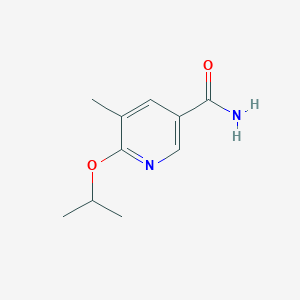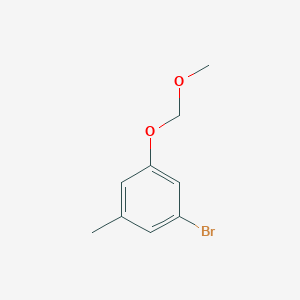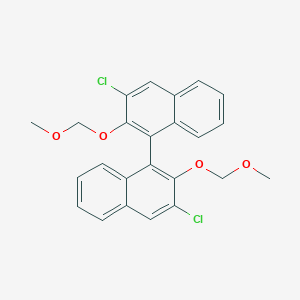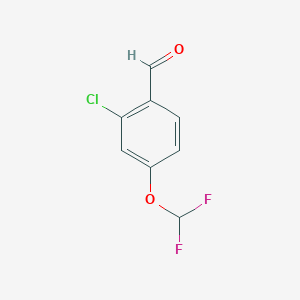
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) offers an attractive method to access important compounds . Through screening available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .Chemical Reactions Analysis
The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) is a key reaction in the synthesis of related compounds . This reaction was achieved using a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which could completely convert 100 g/L of 1a to (S)-1b .Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, it has been used in the synthesis of drugs such as antifungal agents and anti-inflammatory agents. In agrochemicals, it has been used in the synthesis of insecticides and herbicides. In materials science, it has been used in the synthesis of polymers and other materials.
Wirkmechanismus
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is an electron-rich compound that can act as a nucleophile. In the presence of a base, it can react with electrophiles such as acyl halides and acid anhydrides. This reaction produces a dioxolane intermediate, which can then be further reacted with a reducing agent to produce the desired product.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals when used in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane has several advantages for laboratory experiments. It is a relatively stable compound that is not easily degraded. It is also relatively inexpensive and easy to synthesize. However, it is also relatively reactive and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane. These include the development of new synthetic methods for the synthesis of the compound, the development of new applications for the compound, and the development of new compounds based on the structure of the compound. Additionally, more research could be done to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity.
Synthesemethoden
2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane can be synthesized by a two-step procedure. The first step involves the reaction of 3-bromo-2-methoxyphenol with acetic anhydride in the presence of a base such as sodium hydroxide. This reaction produces this compound and acetic acid as the by-products. The second step involves the reaction of the dioxolane with a reducing agent such as sodium borohydride, which produces the desired product.
Eigenschaften
IUPAC Name |
2-(3-bromo-2-methoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-9-7(3-2-4-8(9)11)10-13-5-6-14-10/h2-4,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXZTLQEAPWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



